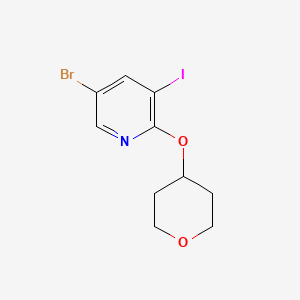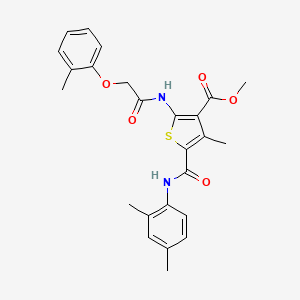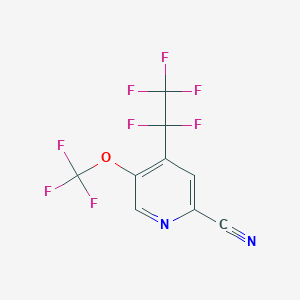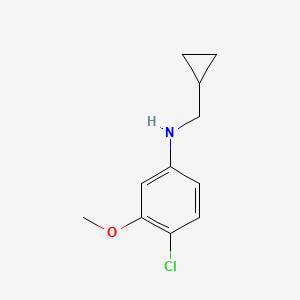![molecular formula C16H25NO B12076760 N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with a dimethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine typically involves the alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of nitriles or amides to amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces secondary amines.
科学研究应用
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
- N-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Comparison: N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of a cyclohexane ring with dimethyl substitution. This structural uniqueness may confer distinct physicochemical properties and biological activities compared to similar compounds .
属性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(2)10-8-14(9-11-16)17-12-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3 |
InChI 键 |
KHTGNHDONKNSTM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)NCC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)


![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)

![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)





![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)

